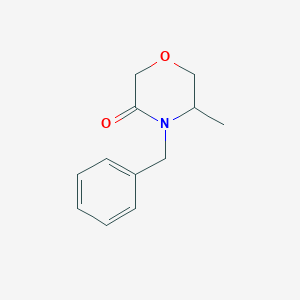
4-Benzyl-5-methylmorpholin-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Benzyl-5-methylmorpholin-3-one is a useful research compound. Its molecular formula is C12H15NO2 and its molecular weight is 205.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
常见问题
Basic Research Questions
Q. What are the recommended synthetic routes for 4-Benzyl-5-methylmorpholin-3-one, and how can reaction efficiency be optimized?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or ring-closing reactions. For example, analogs like morpholinone derivatives are synthesized via cyclization of amino alcohols with carbonyl compounds under acidic or basic conditions . Optimization may involve varying solvents (e.g., THF or DCM), catalysts (e.g., p-toluenesulfonic acid), and temperature (60–100°C). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradients) ensures product homogeneity. Reaction progress should be monitored using TLC or HPLC .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming structural integrity, particularly for distinguishing stereoisomers and verifying substituent positions . Mass spectrometry (MS) provides molecular weight validation, while Fourier-Transform Infrared (FTIR) spectroscopy identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹). High-resolution mass spectrometry (HRMS) is recommended for exact mass confirmation .
Q. How can researchers assess the purity of this compound, and what thresholds are acceptable for pharmacological studies?
- Methodological Answer : High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) is standard. Acceptable purity for in vitro assays is ≥95%, while in vivo studies require ≥98% . For trace impurity identification, LC-MS or GC-MS coupled with diode-array detection (DAD) is advised. Calibrate instruments using certified reference standards where available .
Q. What storage conditions ensure the stability of this compound?
- Methodological Answer : Store the compound in airtight, light-resistant containers under inert gas (e.g., argon) at 2–8°C. Stability tests via accelerated degradation studies (40°C/75% relative humidity for 4 weeks) can predict shelf life. Monitor decomposition using HPLC and NMR .
Advanced Research Questions
Q. How can reaction pathways for this compound be optimized to minimize byproducts?
- Methodological Answer : Employ Design of Experiments (DoE) to evaluate variables like solvent polarity, temperature, and catalyst loading. For example, Response Surface Methodology (RSM) can model interactions between parameters . Kinetic studies using in-situ FTIR or Raman spectroscopy help identify intermediate formation and optimize reaction time .
Q. What computational tools are suitable for predicting the reactivity and stereoelectronic properties of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) predict molecular orbitals, charge distribution, and transition states. Software like Gaussian or ORCA facilitates these analyses. For crystallographic studies, ORTEP-III can model thermal ellipsoids and molecular packing .
Q. How does this compound interact with biological targets, and what assays are recommended for preliminary bioactivity screening?
- Methodological Answer : Use enzyme inhibition assays (e.g., fluorescence-based kinase assays) or receptor-binding studies (SPR or ITC for affinity measurements). Molecular docking (AutoDock Vina) can predict binding modes to targets like G-protein-coupled receptors (GPCRs) . For cytotoxicity, conduct MTT assays on human cell lines (e.g., HEK-293) .
Q. How should researchers resolve contradictions in reported spectral data for this compound derivatives?
- Methodological Answer : Cross-validate data using multiple techniques (e.g., 2D NMR like COSY and HSQC for ambiguous proton assignments). Compare results with published spectra in databases like SciFinder or Reaxys. Replicate synthesis under controlled conditions to isolate experimental variables .
Q. What advanced spectroscopic methods can elucidate tautomeric or conformational dynamics of this compound?
- Methodological Answer : Dynamic NMR (DNMR) at variable temperatures (e.g., –50°C to 50°C) detects slow-exchange processes. Solid-state NMR or X-ray crystallography resolves conformational polymorphism. Time-resolved FTIR tracks real-time structural changes during reactions .
Q. What strategies are effective for scaling up this compound synthesis without compromising yield?
属性
分子式 |
C12H15NO2 |
|---|---|
分子量 |
205.25 g/mol |
IUPAC 名称 |
4-benzyl-5-methylmorpholin-3-one |
InChI |
InChI=1S/C12H15NO2/c1-10-8-15-9-12(14)13(10)7-11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3 |
InChI 键 |
OXRBQBMOPLPNGX-UHFFFAOYSA-N |
规范 SMILES |
CC1COCC(=O)N1CC2=CC=CC=C2 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














